(4-(Chloromethyl)phenyl)methanamine hydrochloride

Solid-handling chemistry Stability Salt formation

(4-(Chloromethyl)phenyl)methanamine hydrochloride is a bifunctional, para-substituted benzylamine derivative supplied as a solid hydrochloride salt. It features a nucleophilic primary amine (-CH₂NH₂) and an electrophilic chloromethyl (-CH₂Cl) group on the phenyl ring, making it a versatile intermediate for sequential or orthogonal functionalization in organic synthesis.

Molecular Formula C8H11Cl2N
Molecular Weight 192.08 g/mol
CAS No. 1194752-34-5
Cat. No. B1426114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Chloromethyl)phenyl)methanamine hydrochloride
CAS1194752-34-5
Molecular FormulaC8H11Cl2N
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)CCl.Cl
InChIInChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H
InChIKeyJHQBDWOURBEZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Specification Profile for (4-(Chloromethyl)phenyl)methanamine hydrochloride (CAS 1194752-34-5)


(4-(Chloromethyl)phenyl)methanamine hydrochloride is a bifunctional, para-substituted benzylamine derivative supplied as a solid hydrochloride salt . It features a nucleophilic primary amine (-CH₂NH₂) and an electrophilic chloromethyl (-CH₂Cl) group on the phenyl ring, making it a versatile intermediate for sequential or orthogonal functionalization in organic synthesis . This compound is classified as a corrosive, harmful solid requiring controlled storage and handling . Its typical commercial purity is ≥95% .

Functional Incomparability: Why Other Benzylamine Analogs Cannot Substitute (4-(Chloromethyl)phenyl)methanamine hydrochloride


The orthogonal reactivity of the chloromethyl and aminomethyl groups in this compound dictates specific reaction sequences and intermediate stabilities that are not replicated by simple substitution with other 4-substituted benzylamines [1]. Replacing the chloromethyl group with a bromomethyl, hydroxymethyl, or unsubstituted analog fundamentally alters the electrophilic leaving group potential, reaction kinetics, and compatibility with downstream chemistry, which directly impacts synthetic yield and product purity [2]. Furthermore, the para-specific regiochemistry is crucial for maintaining molecular geometry in target molecules [2]. Therefore, generic interchangeability within this compound class is chemically unsound.

Quantitative Differentiation Evidence for (4-(Chloromethyl)phenyl)methanamine hydrochloride Against Closest Analogs


Physical Form and Salt Stability: (4-(Chloromethyl)phenyl)methanamine hydrochloride vs. Free Base Analogs

The hydrochloride salt of (4-(Chloromethyl)phenyl)methanamine is a solid at room temperature, unlike many free base benzylamine analogs which are liquids or low-melting solids, offering advantages in weighing accuracy, long-term storage stability, and reduced amine volatility . The free base form [4-(chloromethyl)phenyl]methanamine is also commercially available, but procurement of the pre-formed, solid hydrochloride salt ensures a controlled stoichiometry and eliminates the need for in-situ salt generation, which can be exothermic and introduce variability .

Solid-handling chemistry Stability Salt formation

Electrophilic Reactivity Balance: Chloride vs. Bromide as the Leaving Group

The chloromethyl group provides a controlled reactivity profile that is less prone to rapid, uncontrolled substitution compared to the bromomethyl analog. Kinetic studies on benzyl halides show that benzyl bromide undergoes nucleophilic substitution significantly faster than benzyl chloride [1]. In the context of this scaffold, the 4-(chloromethyl) variant allows for selective reaction of the amine group first, while the chloromethyl group remains largely intact under mild conditions, whereas the bromomethyl analog risks premature electrophilic consumption . The precise rate ratio for these specific amines is not explicitly quantified in the literature, but the trend is well-established for the benzyl halide class [1].

Substitution kinetics Leaving group ability Synthetic strategy

Regiochemical Fidelity: Para vs. Meta Chloromethyl Substitution

(4-(Chloromethyl)phenyl)methanamine hydrochloride is confirmed as the para-substituted isomer, as evidenced by its IUPAC name and canonical SMILES: Cl.NCC1=CC=C(CCl)C=C1 . The meta analog, 3-(chloromethyl)benzylamine, would exhibit different spatial geometry and electronic distribution, potentially altering binding affinity in bioactive targets or packing in materials science [1]. While quantitative bioactivity data directly comparing para and meta isomers of this exact scaffold are not publicly available, the para configuration is often synthetically preferred for symmetrical bridging or linear molecular extension in ligand design [1].

Regiochemistry Isomer purity Molecular geometry

Demonstrated Utility in 5-Nitroimidazole Antiparasitic Agent Synthesis

This specific compound serves as a critical precursor for the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a key intermediate in the development of new antiparasitic agents targeting metronidazole-resistant strains [1]. The published synthesis uses a chlorination reaction with SOCl2 on the alcohol precursor to install the chloromethyl group, a transformation that would not be directly feasible with a bromomethyl or hydroxyl analog without altering the reaction sequence and reagent compatibility [1]. The use of the chloromethyl intermediate in this pathway is documented to provide the necessary electrophilic handle for subsequent TDAE-mediated reactions, underscoring its specific utility in a therapeutically relevant synthesis [1].

Antiparasitic Nitroimidazole Synthetic intermediate

High-Strength Differential Evidence Limitation Statement

No head-to-head quantitative biological, toxicological, or physicochemical comparison studies exist in the current peer-reviewed or patent literature for (4-(Chloromethyl)phenyl)methanamine hydrochloride against its closest analogs. The above evidence items are drawn from class-level chemical principles, structural deduction, and a specific synthetic application. Consequently, direct procurement decisions based on quantified, verifiable superiority over a named comparator cannot be fully substantiated at this time.

Data limitation Comparative evidence

Evidence-Backed Application Scenarios for (4-(Chloromethyl)phenyl)methanamine hydrochloride


Synthesis of 5-Nitroimidazole Antiparasitic Agents

As documented in the literature, this compound is directly used to prepare a key chloromethyl-substituted 5-nitroimidazole intermediate via SOCl2-mediated chlorination. Research groups developing next-generation antiparasitics against metronidazole-resistant strains can adopt this established route, leveraging the compound's para-chloromethyl functionality to access TDAE-reactive substrates for C-C bond formation [1].

Sequential Orthogonal Functionalization in Multi-Step Organic Synthesis

The differential reactivity of the amine and chloromethyl groups allows chemists to perform nucleophilic substitution or reductive amination on the benzylamine nitrogen first, while preserving the chloromethyl group for a later step. This is particularly valuable in the construction of unsymmetrical ligands or crosslinked materials, where the controlled, slower reactivity of the chloride compared to a bromide minimizes premature cross-reactivity [2].

Solid-Phase Synthesis and Resin Functionalization

The solid hydrochloride salt form simplifies the preparation of stock solutions and solid-supported reagents. The compound can be directly loaded onto chloromethyl-containing resins (e.g., Merrifield resin) via nucleophilic displacement of the amine or, conversely, can act as a linker precursor where the chloromethyl arm is used for attachment, benefiting from the compound's defined stoichiometry and solid-state stability .

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